Buddledin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Buddledin A is a sesquiterpenoid compound derived from the genus Buddleja, which is known for its diverse range of biologically active substances. This compound has garnered attention due to its potential therapeutic properties, including anti-inflammatory and antimicrobial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Buddledin A can be synthesized through the extraction of Buddleja davidii leaves using organic solvents. The process involves adding 60 to 80 percent ethanol to the leaves and performing reflux under heating . This method ensures the efficient extraction of this compound with minimal energy consumption and pollution .
Industrial Production Methods: For large-scale production, the extraction and purification of this compound involve using organic solvents and advanced purification techniques to isolate the compound from other constituents of Buddleja species .
Chemical Reactions Analysis
Types of Reactions: Buddledin A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may exhibit enhanced or altered biological activities .
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Investigated for its role in modulating biological pathways and its potential as a therapeutic agent.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties
Industry: Potential applications in the development of pharmaceuticals and natural product-based therapies.
Mechanism of Action
Buddledin A exerts its effects by inhibiting key enzymes involved in inflammatory pathways, such as cyclo-oxygenase and 5-lipoxygenase. This inhibition reduces the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects . Additionally, this compound may interact with microbial cell membranes, leading to antimicrobial activity .
Comparison with Similar Compounds
- Buddledin B
- Buddledin C
- Dihydrobuddledin A
- Buddledone A
- Buddledone B
Comparison: this compound is unique due to its specific sesquiterpenoid structure and its potent inhibitory effects on both cyclo-oxygenase and 5-lipoxygenase enzymes. While similar compounds like Buddledin B and Buddledin C also exhibit biological activities, this compound’s dual inhibitory action makes it particularly valuable for therapeutic applications .
Properties
Molecular Formula |
C17H24O3 |
---|---|
Molecular Weight |
276.4 g/mol |
IUPAC Name |
[(1R,2R,4E,9S)-4,11,11-trimethyl-8-methylidene-3-oxo-2-bicyclo[7.2.0]undec-4-enyl] acetate |
InChI |
InChI=1S/C17H24O3/c1-10-7-6-8-11(2)15(19)16(20-12(3)18)14-13(10)9-17(14,4)5/h8,13-14,16H,1,6-7,9H2,2-5H3/b11-8+/t13-,14+,16-/m1/s1 |
InChI Key |
SXWKLEULMBLXJM-PCRFWOPQSA-N |
SMILES |
CC1=CCCC(=C)C2CC(C2C(C1=O)OC(=O)C)(C)C |
Isomeric SMILES |
C/C/1=C\CCC(=C)[C@H]2CC([C@@H]2[C@H](C1=O)OC(=O)C)(C)C |
Canonical SMILES |
CC1=CCCC(=C)C2CC(C2C(C1=O)OC(=O)C)(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.